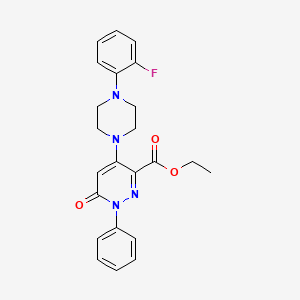

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of this compound appear to be the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .

Mode of Action

The compound interacts with its targets, the ENTs, in a unique way. It has been demonstrated that this compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 . Among the analogues tested, compound 3c was the most potent inhibitor . Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km . Therefore, similar to FPMINT, compound 3c was an irreversible and non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, it can potentially disrupt these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in ENT1 and ENT2 . This can potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various downstream effects.

Action Environment

Given its stability in the presence of cells and proteins , it can be inferred that the compound may be relatively stable under physiological conditions.

Analyse Biochimique

Biochemical Properties

This compound has been found to interact with various enzymes and proteins. For instance, it has been shown to have potential as an α-amylase inhibitor . α-amylase is a key enzyme involved in the hydrolysis of carbohydrates into glucose . Therefore, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could play a role in regulating blood glucose levels .

Cellular Effects

The effects of this compound on cells have been studied in the context of its potential as an α-amylase inhibitor . It has been found to have cytotoxic activity on pancreatic cancer cells (AR42J) in vitro .

Molecular Mechanism

It has been suggested that it may exert its effects through binding interactions with biomolecules, such as enzymes, and through changes in gene expression .

Metabolic Pathways

It has been suggested that it may interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis .

Transport and Distribution

It is known to interact with ENTs, suggesting it may be transported across cell membranes via these transporters .

Activité Biologique

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as compound T6) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of T6, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H26FN5O4

- Molecular Weight : 467.49 g/mol

- CAS Number : 606119-28-2

The compound features a piperazine moiety and a pyridazine ring, which are known to contribute to various biological activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted T6's role as a selective inhibitor of monoamine oxidase B (MAO-B). The compound demonstrated:

T6 exhibited competitive inhibition with a Ki value of 0.0071 µM for MAO-B, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease due to its neuroprotective effects .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of T6 were evaluated in vitro using L929 fibroblast cells:

- Cytotoxicity Results :

In cancer models, T6 demonstrated improved cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent .

The biological activity of T6 can be attributed to several mechanisms:

MAO Inhibition

By inhibiting MAO-B, T6 increases levels of monoamines such as dopamine, which may enhance neuronal survival and function in neurodegenerative conditions .

Antioxidant Properties

T6 has been suggested to possess antioxidant properties that mitigate oxidative stress, a contributing factor in both neurodegeneration and cancer progression .

Case Studies

Several studies have explored the efficacy of T6 in different biological contexts:

Neurodegenerative Disorders

In a study assessing the neuroprotective effects of T6:

- Model Used : Neuroblastoma cells treated with neurotoxic agents.

- Findings : T6 significantly reduced cell death and apoptosis markers compared to untreated controls, indicating protective effects against neurotoxicity .

Cancer Therapeutics

In vitro studies on various cancer cell lines revealed:

- Efficacy : T6 exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapy agents like bleomycin .

Data Tables

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| T6 | MAO-B | 0.013 | High |

| T3 | MAO-A | 1.57 | Moderate |

| Bleomycin | Cancer Cells | Varies | Standard |

| Cell Line | Treatment Concentration (µM) | Cell Viability (%) |

|---|---|---|

| L929 | 10 | >90 |

| L929 | 50 | >80 |

| L929 | 100 | No significant death |

Propriétés

IUPAC Name |

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIWOMSBNASVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.